molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

Cat. No.: B2827095
CAS No.: 477870-29-4
M. Wt: 288.303
InChI Key: YHXNVCOXTPKLOB-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxymethyl group and a phenyl acetate moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial effects.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
  • 4-[4-(Methoxymethyl)-2-pyrimidinyl]phenyl acetate
  • 4-[4-(Ethoxymethyl)-2-pyrimidinyl]phenyl acetate

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNVCOXTPKLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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